FX1

Description

Structure

3D Structure

Properties

IUPAC Name |

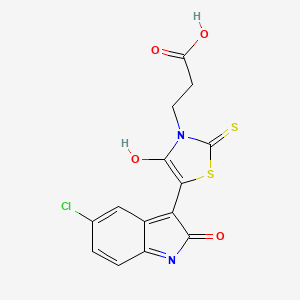

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGCTWNOMSQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of FXR1 Protein: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragile X-Related Protein 1 (FXR1) is a highly conserved RNA-binding protein with pivotal functions in post-transcriptional gene regulation. As a member of the Fragile X-related protein family, which also includes FMRP and FXR2, FXR1 is integral to cellular processes ranging from muscle development and neuronal function to cell proliferation and survival. Its dysregulation has been increasingly implicated in various pathologies, most notably cancer and muscular dystrophy. This technical guide provides an in-depth exploration of the cellular functions of FXR1, its role in key signaling pathways, and its impact on disease states. We present a synthesis of current research, including quantitative data on the effects of FXR1 modulation, detailed protocols for essential experimental techniques, and visual representations of associated signaling pathways and experimental workflows to facilitate further investigation into this critical protein.

Core Functions and Cellular Mechanisms of FXR1

FXR1 is a multifunctional protein that primarily exerts its influence through its interaction with messenger RNA (mRNA), regulating their stability, translation, and localization.[1][2] This RNA-binding capacity is conferred by its characteristic domains, including two K homology (KH) domains and an RGG (Arginine-Glycine-Glycine) box.[3] FXR1 can shuttle between the nucleus and the cytoplasm, associating with polyribosomes and participating in the formation of messenger ribonucleoprotein (mRNP) complexes.[4]

Regulation of mRNA Stability and Translation

A primary function of FXR1 is to modulate the stability of its target mRNAs. It often achieves this by binding to AU-rich elements (AREs) in the 3' untranslated region (3'UTR) of transcripts.[5] For instance, FXR1 has been shown to destabilize pro-inflammatory transcripts in vascular smooth muscle cells.[1] Conversely, in other contexts, it can stabilize target mRNAs, such as that of the proto-oncogene c-Myc in ovarian cancer cells.[5][6] This differential regulation highlights the context-dependent nature of FXR1's function.

FXR1 is also a key player in translational control. It can enhance the translation of specific mRNAs by recruiting the eukaryotic initiation factor 4F (eIF4F) complex to the translation start site.[5][6] This mechanism is crucial for the expression of proteins like c-Myc, which are vital for cell growth and proliferation.[5][6]

Role in Cellular Stress Response

Under cellular stress conditions, such as oxidative stress or heat shock, FXR1 is known to localize to stress granules.[7] These are dense aggregates of proteins and RNAs that form in the cytoplasm and are involved in the storage and protection of mRNAs during stress. The recruitment of FXR1 to these granules underscores its role in the cellular stress response and the regulation of mRNA fate under adverse conditions.

FXR1 in Key Signaling Pathways

FXR1 is integrated into several critical signaling pathways that govern cell fate and behavior. Its ability to modulate the expression of key downstream effectors places it at a nexus of cellular regulation.

The TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[8][9] In hepatocellular carcinoma, FXR1 has been shown to be involved in the TGF-β/SMAD pathway, promoting the proliferation, invasion, and migration of cancer cells.[10][11] Knockdown of FXR1 in these cells leads to a reduction in the expression of SMAD2/3, key mediators of the TGF-β pathway.[11]

Regulation of c-Myc Translation

The proto-oncogene c-Myc is a critical regulator of cell growth, proliferation, and metabolism. FXR1 has been identified as a key driver of c-Myc translation in ovarian cancer.[5][6] It achieves this by binding to AREs within the 3'UTR of the c-Myc mRNA and recruiting the eIF4F translation initiation complex.[5][6] This leads to the circularization of the c-Myc mRNA, which facilitates efficient translation.[5]

Quantitative Effects of FXR1 Modulation

The cellular levels of FXR1 have a profound impact on cell behavior. Studies involving the knockdown or overexpression of FXR1 have provided quantitative insights into its functional significance.

| Cell Line | Modulation | Effect | Quantitative Change | Citation(s) |

| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Decreased cell viability | Significant reduction in cell viability at 48h and 72h post-transfection. | [12] |

| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Inhibition of colony formation | Significant decrease in the number of colonies formed. | [12] |

| Ovarian Cancer Cells | siRNA knockdown of FXR1 | Increased apoptosis | Significant increase in the percentage of apoptotic cells. | [12] |

| Hepatocellular Carcinoma (HCC) Cells (Hep3B and LM3) | shRNA knockdown of FXR1 | Increased early apoptosis | Statistically significant increase in the percentage of early apoptotic cells. | [10][13] |

| Hepatocellular Carcinoma (HCC) Cells (Hep3B and LM3) | shRNA knockdown of FXR1 | Inhibition of proliferation | Significant decrease in cell proliferation as measured by CCK-8 and colony formation assays. | [10][13] |

| Esophageal Cancer (ESCA) Cells (OE33) | shRNA knockdown of FXR1 | Increased apoptosis | Significant increase in the percentage of apoptotic cells. | [14] |

| Esophageal Cancer (ESCA) Cells (OE33) | shRNA knockdown of FXR1 | Cell cycle arrest | Significant increase in the proportion of cells in the G0/G1 phase. | [14] |

| ER+ Breast Cancer Cells | shRNA depletion of FXR1 | Increased apoptosis | Increased percentage of apoptotic cells. | [15] |

| ER+ Breast Cancer Cells | shRNA depletion of FXR1 | Cell cycle arrest | Increased proportion of cells in the G0/G1 phase. | [15] |

| Vascular Smooth Muscle Cells (VSMCs) | siRNA knockdown of FXR1 | Increased inflammatory mRNA abundance | Dramatic and significant increase in the abundance of IL-1β, ICAM1, and MCP-1 transcripts. | [1] |

Table 1: Summary of Quantitative Effects of FXR1 Modulation on Cellular Processes.

| Target Gene/Protein | Cell Line | FXR1 Modulation | Effect on Expression | Quantitative Change | Citation(s) |

| c-Myc | Ovarian Cancer Cells | siRNA knockdown | Decreased protein levels | Reduction in c-Myc protein expression. | [7] |

| c-Myc | Ovarian Cancer Cells | Overexpression | Increased protein stability | Half-life of c-Myc protein increased from ~48.2 min to ~68.5 min. | [16] |

| c-Myc mRNA | Ovarian Cancer Cells | Depletion | Reduced association with polysomes | Reduction in the expression of c-Myc mRNA in polysome fractions. | [16] |

| BCL2 | ER+ Breast Cancer Cells | Depletion | Decreased mRNA and protein levels | Significant reduction in BCL2 expression. | [15] |

| GPX4 | ER+ Breast Cancer Cells | Depletion | Decreased mRNA and protein levels | Significantly reduced mRNA and protein levels of GPX4. | [15] |

| Inflammatory mRNAs (e.g., IL-6, COX-2) | Vascular Smooth Muscle Cells | Overexpression | Decreased mRNA stability | Reduction in the half-life of inflammatory mRNAs. | [1] |

Table 2: Summary of Quantitative Effects of FXR1 Modulation on Target Gene and Protein Expression.

Experimental Protocols for Studying FXR1

To facilitate further research into FXR1, this section provides detailed methodologies for key experiments.

siRNA-Mediated Knockdown of FXR1

This protocol outlines the steps for transiently reducing the expression of FXR1 in cultured cells using small interfering RNA (siRNA).

Materials:

-

FXR1-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well tissue culture plates

-

Cells to be transfected

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: a. In a sterile microcentrifuge tube, dilute the FXR1 siRNA or control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM I medium. b. In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.

-

Transfection Complex Formation: a. Combine the diluted siRNA and the diluted transfection reagent. b. Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Transfection: a. Add the siRNA-lipid complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for FXR1 expression.

Co-Immunoprecipitation (Co-IP) of FXR1 and Interacting Proteins

This protocol describes the immunoprecipitation of FXR1 to identify and study its interacting proteins.[17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FXR1 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Rotating shaker

Procedure:

-

Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add cold lysis buffer and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Pre-clearing the Lysate: a. Add protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: a. Add the anti-FXR1 antibody or control IgG to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Capture of Immune Complexes: a. Add pre-washed protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer.

-

Elution: a. Resuspend the beads in elution buffer. b. Incubate at room temperature or 95-100°C (if using SDS-PAGE sample buffer) to release the protein complexes. c. Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting for FXR1

This protocol details the detection of FXR1 protein levels in cell or tissue lysates.[3][19]

Materials:

-

SDS-PAGE gels

-

Running buffer and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FXR1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-FXR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Immunofluorescence for FXR1 Localization

This protocol describes the visualization of the subcellular localization of FXR1 using immunofluorescence microscopy.[19]

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against FXR1

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: a. Wash cells on coverslips with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: a. Wash the fixed cells with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: a. Wash the cells with PBS. b. Block with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-FXR1 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: a. Wash the cells three times with PBS. b. Incubate with DAPI solution for 5 minutes.

-

Mounting: a. Wash the cells with PBS. b. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for RNA Immunoprecipitation followed by sequencing (RIP-Seq), a powerful technique to identify the RNA targets of FXR1.[4][20]

Conclusion

FXR1 is a critical regulator of gene expression with diverse and context-dependent functions in the cell. Its role in fundamental cellular processes and its association with diseases such as cancer make it a compelling target for further research and potential therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of FXR1's function, supported by quantitative data and detailed experimental protocols. The provided visual aids for signaling pathways and experimental workflows are intended to serve as valuable resources for researchers in their investigation of this multifaceted RNA-binding protein. As our understanding of the intricate networks governed by FXR1 continues to expand, so too will the opportunities for novel diagnostic and therapeutic strategies targeting its activity.

References

- 1. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Modeling and Analysis of the Transforming Growth Factor β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FXR1 promotes proliferation, invasion and migration of hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Estrogen-induced FXR1 promotes endocrine resistance and bone metastasis in breast cancer via BCL2 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. FXR1 antibody (13194-1-AP) | Proteintech [ptglab.com]

- 20. youtube.com [youtube.com]

Unraveling the Architectonics and Regulation of the FXR1 Gene: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Fragile X-Related 1 (FXR1) gene, an autosomal homolog of the Fragile X Mental Retardation 1 (FMR1) gene, encodes a pivotal RNA-binding protein that is integral to post-transcriptional gene regulation. Its multifaceted role in cellular processes, including myogenesis, neurogenesis, and inflammation, and its deregulation in various cancers, underscores its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the current understanding of the human FXR1 gene structure, its protein products, and the intricate molecular mechanisms governing its expression and function. Detailed experimental protocols for investigating FXR1, along with quantitative data and visual representations of key pathways, are presented to facilitate further research and drug development efforts.

FXR1 Gene and Protein Structure

The human FXR1 gene is a complex locus that gives rise to multiple protein isoforms through alternative splicing. These proteins are characterized by the presence of several conserved domains that are crucial for their function as RNA-binding proteins.

Genomic Locus and Transcript Variants

The FXR1 gene is located on the long arm of chromosome 3 at position 26.33.[1] It is a protein-coding gene with 18 exons.[2] Through alternative splicing, the FXR1 gene produces at least three major transcript variants, leading to different protein isoforms.[1]

Table 1: Genomic Coordinates of the Human FXR1 Gene (GRCh38.p14)

| Feature | Chromosome | Strand | Start Position | End Position |

| FXR1 Gene | 3 | Forward | 180,912,670 | 180,982,753 |

Source: NCBI Gene Database[2]

Table 2: Exon and Intron Structure of the Primary FXR1 Transcript (ENST00000357559.9)

| Exon Number | Exon Length (bp) | Intron Length (bp) |

| 1 | 240 | 15,348 |

| 2 | 141 | 1,481 |

| 3 | 114 | 5,612 |

| 4 | 117 | 1,188 |

| 5 | 111 | 2,750 |

| 6 | 129 | 1,023 |

| 7 | 102 | 1,725 |

| 8 | 135 | 884 |

| 9 | 108 | 1,848 |

| 10 | 117 | 1,018 |

| 11 | 126 | 2,058 |

| 12 | 126 | 1,179 |

| 13 | 114 | 1,059 |

| 14 | 120 | 1,194 |

| 15 | 81 | 1,235 |

| 16 | 108 | 1,052 |

| 17 | 156 | 1,093 |

| 18 | 2,345 | - |

Data derived from Ensembl release 115.

FXR1 Protein Isoforms and Functional Domains

The FXR1 protein (FXR1P) isoforms are characterized by the presence of several key functional domains that mediate their interactions with RNA and other proteins.

Table 3: Key Functional Domains of the Human FXR1 Protein (UniProt: P51114)

| Domain | Amino Acid Position | Function |

| Agenet domain 1 | 1 - 63 | Protein-protein interactions. |

| Agenet domain 2 | 72 - 130 | Protein-protein interactions. |

| KH domain 1 | 277 - 342 | RNA binding. |

| KH domain 2 | 363 - 428 | RNA binding. |

| RGG box | 582 - 611 | RNA binding, particularly to G-quadruplex structures. |

| Nuclear Localization Signal (NLS) | Present | Mediates import into the nucleus. |

| Nuclear Export Signal (NES) | Present | Mediates export from the nucleus. |

Source: UniProt Consortium.[1][2][3][4][5]

The presence of two K homology (KH) domains and a C-terminal arginine-glycine-glycine (RGG) box confers the primary RNA-binding capacity to FXR1P. The Agenet domains are thought to be involved in protein-protein interactions, facilitating the assembly of ribonucleoprotein (RNP) complexes. The NLS and NES allow FXR1P to shuttle between the nucleus and the cytoplasm, a key feature of its role in mRNA transport and regulation.[6]

Regulation of FXR1 Gene Expression

The expression of the FXR1 gene is tightly controlled at both the transcriptional and post-transcriptional levels, involving complex signaling pathways and microRNA networks.

Transcriptional Regulation by the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of FXR1 gene expression. Upon binding of TGF-β ligand to its type II receptor (TGFβRII), the type I receptor (TGFβRI) is recruited and phosphorylated.[7] The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[7][8][9] In the nucleus, the SMAD complex acts as a transcription factor, binding to specific DNA sequences known as Smad Binding Elements (SBEs), often characterized by the "CAGA box" motif, in the promoter regions of target genes, including FXR1, to activate their transcription.[10][11]

Post-Transcriptional Regulation by MicroRNAs

The 3' untranslated region (3' UTR) of the FXR1 mRNA contains binding sites for several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression by promoting mRNA degradation or inhibiting translation. A conserved 8-nucleotide seed sequence in the FXR1 3' UTR is a target for the miR-25/32/92/363/367 family of miRNAs.[12] Specifically, miR-92b, miR-363, and miR-367 have been shown to regulate the expression of FXR1P.[12]

Conversely, FXR1 itself is involved in the miRNA pathway. It interacts with Argonaute 2 (AGO2), a key component of the RNA-induced silencing complex (RISC), and can modulate the stability and function of other miRNAs, such as miR-301a-3p.[6][13] This reciprocal regulation highlights the intricate feedback loops involved in maintaining cellular homeostasis.

Table 4: Validated and Predicted MicroRNA Interactions with Human FXR1

| MicroRNA | Interaction Type | Evidence |

| miR-92b | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |

| miR-363 | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |

| miR-367 | Repression of FXR1 | Luciferase assays and hairpin inhibitors.[12] |

| miR-301a-3p | Stabilized by FXR1 | FXR1 knockdown leads to miR-301a-3p degradation.[6] |

Functional Roles of FXR1

FXR1 is a multifunctional protein with critical roles in various cellular processes, primarily through its ability to regulate the fate of target mRNAs.

Regulation of mRNA Stability and Translation

FXR1 binds to AU-rich elements (AREs) in the 3' UTRs of a wide range of mRNAs, thereby influencing their stability and translation.[14] It can act as both a translational repressor and an activator, depending on the cellular context and its interacting partners. For instance, FXR1 has been shown to promote the translation of c-MYC mRNA by recruiting the eIF4F complex to the translation start site.[7] In contrast, it can repress the translation of tumor necrosis factor-alpha (TNF-α) mRNA.

Role in Cancer

Dysregulation of FXR1 expression is increasingly being linked to cancer. The FXR1 gene is frequently amplified in several cancers, including lung, ovarian, cervical, colon, and breast cancers. This amplification often correlates with increased FXR1 mRNA and protein levels, which can contribute to tumor progression by modulating the expression of key oncogenes and tumor suppressors.[15] For example, FXR1 has been shown to destabilize the mRNA of the tumor suppressor p21, thereby promoting cell cycle progression.[4][6]

Table 5: Frequency of FXR1 Gene Amplification in Various Cancers (TCGA Data)

| Cancer Type | Amplification Frequency (%) |

| Lung Squamous Cell Carcinoma | ~25 |

| Ovarian Cancer | ~20 |

| Cervical Cancer | ~18 |

| Colon Cancer | ~15 |

| Breast Cancer | ~12 |

Data adapted from cBioPortal for Cancer Genomics.

Experimental Methodologies for Studying FXR1

A variety of molecular biology techniques are employed to investigate the structure, regulation, and function of the FXR1 gene and its protein products.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of transcription factors, such as SMAD4, on the FXR1 promoter.

Protocol Outline:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., SMAD4) is used to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome to identify enriched binding sites.

RNA Immunoprecipitation Sequencing (RIP-seq)

RIP-seq is employed to identify the specific mRNAs that are bound by FXR1P in vivo.

Protocol Outline:

-

Cell Lysis: Cells are lysed under conditions that preserve RNP complexes.

-

Immunoprecipitation: An antibody specific to FXR1P is used to immunoprecipitate FXR1P-mRNA complexes.

-

RNA Purification: The RNA is purified from the immunoprecipitated complexes.

-

Sequencing: The purified RNA is reverse-transcribed to cDNA and sequenced.

-

Data Analysis: The sequencing reads are mapped to the transcriptome to identify the mRNAs that are enriched in the FXR1P immunoprecipitate.

Luciferase Reporter Assay

This assay is used to study the regulatory activity of the FXR1 promoter or the interaction of miRNAs with the FXR1 3' UTR.

Protocol Outline:

-

Construct Generation: A reporter plasmid is created where the luciferase gene is placed under the control of the FXR1 promoter or has the FXR1 3' UTR cloned downstream of it.

-

Transfection: The reporter plasmid is transfected into cells, often along with a plasmid expressing a transcription factor or miRNA of interest.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control and is indicative of the regulatory activity of the cloned sequence.

Conclusion and Future Directions

The FXR1 gene and its protein products are emerging as critical players in a multitude of cellular processes and disease states. The intricate regulation of FXR1 expression by signaling pathways and microRNAs, coupled with its own role as a post-transcriptional regulator, places it at a nexus of gene expression control. The methodologies outlined in this guide provide a robust framework for further dissecting the molecular mechanisms of FXR1 function. Future research should focus on elucidating the full spectrum of FXR1's mRNA targets in different cell types, understanding the context-dependent nature of its regulatory activities, and exploring the therapeutic potential of targeting FXR1 in cancer and other diseases. A deeper understanding of the FXR1 network will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.harvard.edu [scholar.harvard.edu]

- 9. Genome-wide mechanisms of Smad binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct binding of Smad3 and Smad4 to critical TGF beta-inducible elements in the promoter of human plasminogen activator inhibitor-type 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. miRNA upregulate protein and glycan expression via direct activation in proliferating cells | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential expression of FMR1, FXR1 and FXR2 proteins in human brain and testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The multifaceted role of Fragile X-Related Protein 1 (FXR1) in cellular processes: an updated review on cancer and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

October 29, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core molecular characteristics of the Fragile X-related proteins: FMRP, FXR1, and FXR2. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, genetics, and therapeutic development. This document summarizes key quantitative data, details critical experimental methodologies that enabled the discovery and characterization of these proteins, and visualizes the complex biological pathways and experimental workflows through detailed diagrams.

Introduction

Fragile X Syndrome (FXS) is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder. The root of this neurodevelopmental disorder lies in the silencing of the FMR1 gene and the subsequent loss of its protein product, Fragile X Messenger Ribonucleoprotein 1 (FMRP). The discovery of FMRP and its autosomal homologs, FXR1 and FXR2, has been pivotal in understanding the molecular mechanisms underlying FXS and related conditions. These RNA-binding proteins play critical roles in regulating mRNA transport, stability, and translation, particularly in neurons. This guide delves into the historical milestones of their discovery, presents their key molecular and functional data, and outlines the experimental approaches that have been instrumental in this field of research.

A Historical Timeline of Discovery

The journey to understanding the molecular basis of Fragile X Syndrome has been a multi-decade effort, beginning with clinical observations and culminating in the identification of the causative gene and its related proteins.

-

1943: James Purdon Martin and Julia Bell first described a pedigree of X-linked intellectual disability, which was later termed Martin-Bell syndrome.[1][2]

-

1969: Herbert Lubs discovered a "fragile site" on the X chromosome in some individuals with intellectual disability, giving the condition its modern name, Fragile X Syndrome.[2]

-

1991: The FMR1 gene was identified through positional cloning by a team of researchers, who pinpointed an expanding CGG trinucleotide repeat in the 5' untranslated region as the cause of FXS.[1][3][4] The protein product was named Fragile X Mental Retardation Protein (FMRP).

-

1995: The two autosomal homologs of FMRP, FXR1 and FXR2, were discovered by Zhang and colleagues using a yeast two-hybrid screen to identify proteins that interact with FMRP.[3][5] This discovery established the Fragile X-related protein family.

In a move to use more precise and less stigmatizing language, the name of the FMR1 gene has been updated from "Fragile X Mental Retardation 1" to "Fragile X Messenger Ribonucleoprotein 1".[6]

Quantitative Data Summary

The Fragile X-related proteins share significant structural and functional homology. The following tables summarize key quantitative data for FMRP, FXR1, and FXR2.

Table 1: Protein and Gene Characteristics

| Feature | FMRP (FMR1) | FXR1 (FXR1) | FXR2 (FXR2) |

| Gene Location | Xq27.3 | 3q26.33 | 17p13.1 |

| Full-Length Protein (amino acids) | 632 | Multiple isoforms | 643 |

| Molecular Weight (approx.) | 71 kDa | 67-78 kDa (isoform dependent) | 74 kDa[5] |

| Overall Amino Acid Identity to FMRP | - | ~60%[3] | ~60%[3][5] |

| Amino Acid Identity (Exons 1-13) | - | 73-90%[3] | 73-90%[3] |

Table 2: RNA Binding Properties

| Domain/Motif | Target RNA Structure | Binding Affinity | Notes |

| FMRP KH Domains | Single-stranded RNA | Weak | May recognize more complex RNA motifs.[7] |

| FMRP RGG Motif | G-quadruplex (GQ) structures | High (100-fold range)[7] | Can discriminate between different GQ structures.[7] |

| FXR1P (longest isoform) | G-quartet RNA | Specific, but lower than FMRP | Other isoforms may negatively regulate FMRP's affinity. |

Key Experimental Protocols

The discovery and characterization of the Fragile X-related proteins were made possible by a series of key molecular biology techniques. Detailed methodologies for these experiments are provided below.

Positional Cloning of the FMR1 Gene

Positional cloning is a method used to identify a gene based on its location on a chromosome, without prior knowledge of the protein it encodes.

Methodology:

-

Family Pedigree Analysis: Collect DNA samples from families with a high incidence of Fragile X Syndrome. Analyze the inheritance pattern of the disease to confirm its X-linked nature.

-

Linkage Analysis: Genotype family members using a panel of polymorphic DNA markers (e.g., restriction fragment length polymorphisms - RFLPs, microsatellites) with known locations on the X chromosome.

-

Mapping the Locus: By analyzing the co-segregation of the disease phenotype with specific markers, narrow down the chromosomal region containing the FMR1 gene. The closer a marker is to the gene, the less likely it will be separated by recombination.

-

Chromosome Walking and Jumping: Create a physical map of the critical region using techniques like chromosome walking (isolating overlapping genomic clones) and chromosome jumping (bypassing large un-clonable regions) to move from a linked marker towards the gene.

-

Candidate Gene Identification: Identify potential genes within the mapped region by searching for open reading frames (ORFs), CpG islands (often associated with gene promoters), and sequences that are conserved across species.

-

Mutation Analysis: Sequence the candidate genes in affected and unaffected individuals to identify disease-causing mutations. In the case of FMR1, this led to the discovery of the unstable CGG trinucleotide repeat expansion.

Yeast Two-Hybrid (Y2H) Screen for FMRP-Interacting Proteins

The yeast two-hybrid system is a powerful technique to identify protein-protein interactions. This method was instrumental in the discovery of FXR1 and FXR2.

Methodology:

-

Bait and Prey Construction:

-

Bait: The full-length coding sequence of the FMR1 gene is cloned into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).

-

Prey: A cDNA library from a relevant tissue (e.g., human brain) is cloned into a "prey" vector, fusing each cDNA to the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation: A strain of yeast is co-transformed with the bait plasmid and the prey library plasmids. The yeast strain is engineered to have reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.

-

Selection and Screening:

-

Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into close proximity, reconstituting the transcription factor and activating the expression of the reporter gene required for survival.

-

A secondary screen, such as a colorimetric assay for β-galactosidase activity (from the lacZ reporter gene), is often used to confirm the interaction.

-

-

Prey Plasmid Isolation and Sequencing: The prey plasmids from the positive yeast colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins. This process led to the identification of FXR1 and FXR2 as interactors of FMRP.[3]

Co-Immunoprecipitation (Co-IP) to Confirm Protein Interactions

Co-IP is used to verify protein-protein interactions in a cellular context.

Methodology:

-

Cell Lysis: Cells or tissues expressing the proteins of interest are lysed to release the proteins while maintaining their interactions. The lysis buffer contains detergents and protease inhibitors.

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., FMRP) is added to the cell lysate. The antibody-protein complex is then captured on beads (e.g., Protein A/G agarose or magnetic beads).

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer or using a low pH buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., FXR1 or FXR2) to confirm its presence in the complex.

Signaling Pathways and Experimental Workflows

The Fragile X-related proteins are hubs in a complex network of molecular interactions that regulate gene expression. The following diagrams, generated using the DOT language, illustrate some of these key pathways and the workflows of the experiments used to elucidate them.

Discovery of FMRP and its Homologs

References

- 1. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragile X protein loss alters brain pathways responsible for learning and memory | EurekAlert! [eurekalert.org]

- 3. Fragile X-related protein family: A double-edged sword in neurodevelopmental disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Biology of FMRP: New Insights into Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. FMRP, FXR1 protein and Dlg4 mRNA, which are associated with fragile X syndrome, are involved in the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FXR1 in Neurological Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein with increasingly recognized, yet complex, roles in the development and function of the central nervous system. As a member of the Fragile X-related protein family, which includes the well-studied Fragile X Mental Retardation Protein (FMRP), FXR1 is implicated in a spectrum of neurological processes, from the proliferation of neural stem cells to the fine-tuning of synaptic plasticity. Dysregulation of FXR1 has been associated with several neurodevelopmental and psychiatric disorders, positioning it as a molecule of significant interest for therapeutic intervention. This technical guide provides an in-depth examination of the molecular functions of FXR1 in neurological development, detailing its involvement in key signaling pathways, its protein and RNA interactomes, and the experimental methodologies employed to elucidate its function. Quantitative data are summarized for comparative analysis, and critical molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate roles of FXR1 in the brain.

Introduction

FXR1 is a ubiquitously expressed RNA-binding protein with particularly high levels in the brain and muscle.[1] Within the brain, it is prominently found in neurons, including Purkinje cells.[1][2] At the subcellular level, FXR1 is predominantly located in the cytoplasm, where it is a key component of ribonucleoprotein (RNP) particles.[1] The protein is essential for survival, as complete knockout of the Fxr1 gene in mice results in neonatal lethality, likely due to cardiac and respiratory failure.[1][3][4] This underscores its critical role in fundamental developmental processes.

While sharing significant homology with FMRP, the protein product of the gene silenced in Fragile X Syndrome, FXR1 has distinct, non-redundant functions in the nervous system.[5] Conditional knockout studies have revealed that the absence of FXR1 in excitatory forebrain neurons leads to an enhancement of long-term spatial memory and hippocampal synaptic plasticity.[1] This suggests a role for FXR1 as a negative regulator in these processes. Furthermore, genetic association studies have linked variants in the FXR1 gene to a higher risk for schizophrenia, bipolar disorder, and autism spectrum disorder, highlighting its importance in human neurodevelopment.[6]

This guide will delve into the molecular mechanisms by which FXR1 exerts its influence on neurological development, focusing on its functions in RNA metabolism, its role in critical signaling cascades, and the experimental approaches used to study this multifaceted protein.

Molecular Functions of FXR1 in the Nervous System

FXR1's primary role as an RNA-binding protein allows it to regulate the fate of its target messenger RNAs (mRNAs) and microRNAs (miRNAs), thereby influencing a wide array of cellular processes.

Regulation of mRNA Stability and Translation

FXR1 can either repress or enhance the translation of its target mRNAs, depending on the cellular context and the specific mRNA. It often binds to AU-rich elements (AREs) in the 3' untranslated regions (3'UTRs) of mRNAs.[1]

-

Translational Repression: Under basal conditions, FXR1 is often associated with translational silencing.[1] It has been identified as a negative regulator of mRNAs encoding inflammatory proteins such as TNFα, IL-1β, and ICAM-1.[1]

-

Translational Activation: Conversely, FXR1 can also promote translation. For instance, it binds to the AREs within the c-Myc mRNA, enhancing its stability and promoting the recruitment of the eIF4F translation initiation complex.[1][7]

Role in miRNA Biogenesis

FXR1 plays a significant role in the processing of specific brain-enriched microRNAs. It is required for the efficient processing of pre-miR-9 and pre-miR-124.[8] Mechanistically, FXR1 forms a complex with the Dicer enzyme and the pre-miRNA, facilitating its cleavage into a mature miRNA.[8] This function appears to be specific to FXR1, as it is not observed with FMRP or FXR2P.[8]

Regulation of Neural Stem Cell Proliferation

FXR1 is a critical regulator of adult neural stem cell (aNSC) proliferation. Deletion of FXR1 in aNSCs leads to a reduction in the number of adult-born cells in the dentate gyrus.[9] This is due to impaired proliferation of the stem cells.[9] A key molecular mechanism underlying this phenotype is FXR1's regulation of the cell cycle inhibitor p21. FXR1 directly binds to the mRNA of p21 (Cdkn1a) and promotes its decay.[1][9] In the absence of FXR1, p21 mRNA levels are elevated, leading to a decrease in aNSC proliferation.[1][9] Restoring p21 levels to normal can rescue this proliferation deficit.[1][9]

FXR1 in Signaling Pathways

FXR1 is integrated into several signaling pathways that are crucial for neuronal function and development.

The GSK3β-FXR1 Pathway and Glutamatergic Neurotransmission

Glycogen synthase kinase 3 beta (GSK3β) is a key regulator of FXR1. Downregulation of FXR1 is mediated by a GSK3β-dependent mechanism.[10] This pathway is essential for the homeostatic modulation of synaptic strength.[10] Both GSK3β and FXR1 modulate glutamatergic neurotransmission by regulating the expression of AMPA receptor subunits GluA1 and GluA2, as well as the vesicular glutamate transporter VGlut1.[6] Suppression of GSK3β or overexpression of FXR1 in the medial prefrontal cortex leads to anxiolytic-like behaviors and a decrease in AMPA-mediated excitatory postsynaptic currents.[6]

FXR1 and the RhoA Signaling Pathway

Recent evidence suggests a role for FXR1 in the regulation of the actomyosin cytoskeleton through the RhoA signaling pathway. While FXR1 knockdown does not appear to affect the levels of RhoA pathway components, it does impact the phosphorylation of the myosin light chain (MLC), a downstream effector of ROCK, which is activated by RhoA. This suggests that the FXR1 network may act as a signaling scaffold for actomyosin remodeling.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on FXR1 in neurological contexts.

Table 1: Phenotypes of FXR1 Knockout and Conditional Knockout Mice

| Mouse Model | Brain Region | Phenotype | Magnitude of Change | Reference |

| Fxr1 Knockout (KO) | Whole Brain | Neonatal lethality | 100% mortality shortly after birth | [3][4] |

| Conditional KO (excitatory forebrain neurons) | Hippocampus | Enhanced long-term spatial memory | Significant improvement in memory tasks | [1] |

| Conditional KO (excitatory forebrain neurons) | Hippocampus | Enhanced long-lasting synaptic plasticity | Increased LTP | [1] |

| Conditional KO (adult neural stem cells) | Dentate Gyrus | Reduced number of adult-born neurons | Significant decrease in neurogenesis | [9] |

| Conditional KO (adult neural stem cells) | Dentate Gyrus | Decreased proliferation of aNSCs | Significant reduction in proliferation markers | [9] |

Table 2: Molecular Interactions and Targets of FXR1 in the Nervous System

| Interacting Molecule | Type | Cellular Context | Method of Identification | Key Finding | Reference |

| p21 (Cdkn1a) mRNA | RNA | Adult neural stem cells | RNA Immunoprecipitation (RIP), Luciferase Assay | FXR1 binds to p21 mRNA and promotes its decay. | [9] |

| pre-miR-9 | RNA | Brain | In vitro processing assay | FXR1 is required for efficient processing. | [8] |

| pre-miR-124 | RNA | Brain | In vitro processing assay | FXR1 is required for efficient processing. | [8] |

| Dicer | Protein | Brain | Co-immunoprecipitation | FXR1 forms a complex with Dicer. | [8] |

| GluA1 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates GluA1 expression. | [6] |

| GluA2 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates GluA2 expression. | [6] |

| VGlut1 | Protein | Medial Prefrontal Cortex | CRISPR/Cas9-mediated KO and overexpression | FXR1 modulates VGlut1 expression. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are outlines of key experimental protocols used to study FXR1.

Co-Immunoprecipitation (Co-IP) for FXR1 Protein Interactions

This protocol is designed to isolate FXR1 and its interacting proteins from brain tissue lysates.

Methodology:

-

Lysate Preparation: Homogenize fresh or frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a specific anti-FXR1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interactors or by mass spectrometry for unbiased identification of the FXR1 interactome.

RNA Immunoprecipitation followed by qPCR (RIP-qPCR) for FXR1 mRNA Targets

This protocol identifies the specific mRNAs that are bound by FXR1 in vivo.

Methodology:

-

Cell Lysis: Lyse cells or tissues in a polysome lysis buffer to preserve RNA-protein interactions.

-

Immunoprecipitation: Similar to Co-IP, incubate the lysate with an anti-FXR1 antibody coupled to magnetic beads.

-

Washing: Perform stringent washes to remove non-specifically bound RNA and proteins.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a standard RNA extraction method.

-

Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA and perform quantitative PCR (qPCR) using primers specific for candidate target mRNAs. An enrichment of a specific mRNA in the FXR1-IP sample compared to a control IgG-IP indicates a direct interaction.

Western Blotting for FXR1 Expression

This is a standard technique to detect and quantify the levels of FXR1 protein in biological samples.

Methodology:

-

Protein Extraction: Prepare protein lysates from cells or tissues.

-

Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FXR1.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of FXR1 protein.

Conclusion and Future Directions

FXR1 is emerging as a pivotal regulator in neurological development and function. Its multifaceted roles in mRNA metabolism, miRNA biogenesis, and the control of neural stem cell fate underscore its importance in the intricate processes that build and maintain the nervous system. The link between FXR1 and key signaling pathways, such as the GSK3β pathway, provides a framework for understanding how its function is integrated with other cellular processes to control synaptic plasticity and behavior.

The association of FXR1 with neurodevelopmental and psychiatric disorders makes it a compelling target for further investigation and potential therapeutic development. Future research should focus on:

-

Comprehensive mapping of the FXR1 interactome: Unbiased, large-scale studies are needed to identify the full complement of proteins and RNAs that interact with FXR1 in different neuronal subtypes and at various developmental stages.

-

Elucidation of upstream regulatory mechanisms: A deeper understanding of how FXR1 expression and activity are controlled is necessary.

-

Development of specific modulators of FXR1 activity: The discovery of small molecules that can either enhance or inhibit the specific functions of FXR1 could provide novel therapeutic avenues for a range of neurological disorders.

References

- 1. Identification of FMR1-regulated molecular networks in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of MicroRNA Biogenesis and Stability Control in Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNA transfection and AGO-bound CLIP-seq data sets reveal distinct determinants of miRNA action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of MicroRNA Biogenesis, Mechanisms of Actions, and Circulation | Semantic Scholar [semanticscholar.org]

- 6. Modular RNA interactions shape FXR1 condensates involved in mRNA localization and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of MicroRNA Biogenesis: A miRiad of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of FXR1 Protein Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragile X-Related Protein 1 (FXR1) is a ubiquitously expressed RNA-binding protein that plays a critical role in the post-transcriptional regulation of gene expression.[1][2] A member of the Fragile X-related family of proteins, which also includes FMR1 and FXR2, FXR1 is integral to various cellular processes, including muscle development, neurogenesis, and the regulation of inflammatory responses.[3] Its multifaceted functions are dictated by a modular architecture of distinct protein domains that mediate interactions with RNA, proteins, and other cellular components. Dysregulation of FXR1 has been implicated in several diseases, including cancer and muscular dystrophy, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core domains of FXR1, their specific functions, quantitative interaction data, and detailed experimental protocols for their study.

FXR1 Protein Domain Architecture

FXR1 possesses a conserved domain structure characteristic of the Fragile X-related protein family. This architecture allows for a diverse range of molecular interactions and regulatory functions.

-

Tudor Domains (Agenet-like domains): Located at the N-terminus, FXR1 contains two tandem Tudor domains. These domains are crucial for mediating protein-protein interactions, specifically recognizing and binding to methylated arginine residues on other proteins.[1][4][5] This interaction is vital for the assembly of ribonucleoprotein (RNP) complexes. The tandem Tudor domains of FXR1 and its paralog FXR2 have been shown to preferentially recognize trimethylated histone peptides.[6]

-

K Homology (KH) Domains: FXR1 contains three KH domains: KH0, KH1, and KH2.[1][2] The KH1 and KH2 domains are canonical RNA-binding domains that recognize and bind to specific RNA sequences, often within the 3' untranslated region (UTR) of target mRNAs.[7] These interactions are critical for regulating mRNA stability, localization, and translation. The KH0 domain, however, lacks the conserved GXXG motif necessary for RNA binding and is thought to primarily function in protein-protein interactions.[1]

-

Arginine-Glycine-Glycine (RGG) Box: Situated at the C-terminus, the RGG box is another important RNA-binding domain.[5][7] This domain is characterized by repeats of arginine and glycine residues and is known to bind to G-quadruplex structures in RNA.[3][8][9] The RGG domain also facilitates protein-protein interactions and plays a role in the recruitment of translation initiation factors.[10]

-

Coiled-Coil (CC) Domains: FXR1 contains two predicted coiled-coil domains that are essential for its homodimerization.[1] This dimerization is a prerequisite for the formation of the larger FXR1 network, a cytoplasmic ribonucleoprotein network that acts as a scaffold for signaling molecules.

Below is a schematic representation of the FXR1 protein domain architecture.

Caption: Schematic of FXR1 protein domains.

Quantitative Data on Domain Interactions

The binding affinities of FXR1's domains for their respective ligands are crucial for understanding their functional roles. The following tables summarize key quantitative data from the literature.

Table 1: RNA-Binding Domain Affinities

| Domain | RNA Ligand/Motif | Binding Affinity (Kd) | Experimental Method |

| KH Domains | AGAAx5 RNA | Stronger affinity than G-quadruplex | Electrophoretic Mobility Shift Assay (EMSA) |

| G-quadruplex RNA | Weaker affinity than AGAAx5 | Electrophoretic Mobility Shift Assay (EMSA) | |

| TNFα 3' UTR | Similar affinity to HuR | RNA-EMSA | |

| RGG Box | G-quadruplex RNA | High affinity | Not specified |

| AGAAx5 RNA | No significant binding | Electrophoretic Mobility Shift Assay (EMSA) |

Table 2: Protein-Binding Domain Affinities

| Domain | Protein Ligand | Binding Affinity (Kd) | Experimental Method |

| Tudor Domains | Trimethylated Histone H4 (H4K20me3) | Preferred binding over lower methylation states | Fluorescence Polarization |

| Trimethylated Histone H3 (H3K4me3/H3K9me3) | Reduced preference compared to H4K20me3 | Fluorescence Polarization |

Key Signaling Pathways and Functional Roles

FXR1's domains orchestrate its involvement in several critical cellular signaling pathways.

Regulation of the RhoA Signaling Pathway

FXR1 plays a significant role in the regulation of the actin cytoskeleton through its influence on the RhoA signaling pathway.[11] FXR1 binds to the mRNAs of nearly all components of the RhoA-activated actomyosin remodeling pathway.[11] This interaction does not appear to significantly alter the protein levels of these components but rather facilitates their spatial proximity within the FXR1 network, acting as a signaling scaffold to enhance the efficiency of RhoA-induced actomyosin reorganization.[11][12]

Caption: FXR1 scaffolds RhoA pathway mRNAs.

Interaction with the RNA-Induced Silencing Complex (RISC)

FXR1 interacts with key components of the RNA-induced silencing complex (RISC), including Argonaute 2 (AGO2) and GW182, to regulate mRNA stability and translation. This interaction is often mediated by the target mRNA itself, with FXR1 and AGO2 co-binding to AU-rich elements (AREs) in the 3' UTR of transcripts like TNF-α. This association can lead to either translational repression or activation depending on the cellular context.

Caption: FXR1 cooperates with the RISC complex.

Role in Stress Granule Formation

Under cellular stress, FXR1 is recruited to stress granules, which are dense aggregates of stalled translation initiation complexes.[13][14][15] This process is dynamic and involves the interaction of FXR1 with core stress granule proteins like TIA-1 and FMRP.[13][14] The sequestration of FXR1 and its target mRNAs into stress granules is a key mechanism for regulating gene expression during the stress response.

Caption: FXR1 is recruited to stress granules.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study FXR1 protein domains and their functions.

Co-Immunoprecipitation (Co-IP) of FXR1 Protein Complexes

This protocol describes the immunoprecipitation of FXR1 to identify interacting proteins.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5.

-

Anti-FXR1 Antibody.

-

Protein A/G Agarose Beads.

-

Cell culture plates and scraper.

-

Microcentrifuge tubes.

-

Rotating wheel.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding Protein A/G Agarose Beads and incubating for 1 hour at 4°C on a rotating wheel.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

Add the anti-FXR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

-

Add Protein A/G Agarose Beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.

-

Centrifuge to pellet the beads and collect the supernatant containing the FXR1 protein complex.

-

Neutralize the eluate by adding Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

-

Caption: Workflow for FXR1 Co-IP.

RNA Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to detect the interaction between FXR1 (or its domains) and a specific RNA sequence.

Materials:

-

Purified recombinant FXR1 protein or domain.

-

RNA probe labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Buffer: 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.1 mg/ml BSA.

-

Native polyacrylamide gel (4-6%).

-

TBE Buffer (Tris-borate-EDTA).

-

Loading Dye (non-denaturing).

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled RNA probe with varying concentrations of the FXR1 protein in Binding Buffer.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.

-

-

Electrophoresis:

-

Add non-denaturing Loading Dye to the binding reactions.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE Buffer at a constant voltage in a cold room (4°C) to prevent dissociation of the RNA-protein complex.

-

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the RNA from the gel to a nylon membrane and detect using a chemiluminescent or colorimetric substrate.

-

A "shift" in the mobility of the labeled RNA probe indicates the formation of an RNA-protein complex.

-

Caption: Workflow for RNA EMSA.

Cross-linking and Immunoprecipitation (CLIP-seq)

This protocol is used to identify the genome-wide RNA targets of FXR1 in vivo.

Materials:

-

UV cross-linker (254 nm).

-

Cell Lysis Buffer (as in Co-IP).

-

RNase T1.

-

Anti-FXR1 Antibody.

-

Protein A/G Magnetic Beads.

-

PNK (Polynucleotide Kinase).

-

RNA Ligase.

-

Reverse Transcriptase.

-

PCR reagents.

-

Next-generation sequencing platform.

Procedure:

-

UV Cross-linking and Lysis:

-

Irradiate cultured cells with UV light (254 nm) to cross-link RNA-protein interactions.

-

Lyse the cells as described in the Co-IP protocol.

-

-

Partial RNA Digestion:

-

Treat the cell lysate with a low concentration of RNase T1 to partially digest the RNA, leaving short fragments bound to FXR1.

-

-

Immunoprecipitation:

-

Perform immunoprecipitation of the FXR1-RNA complexes using an anti-FXR1 antibody and magnetic beads, as described in the Co-IP protocol.

-

-

RNA End Repair and Ligation:

-

Dephosphorylate the 3' ends of the RNA fragments with PNK.

-

Ligate a 3' adapter to the RNA fragments using RNA ligase.

-

Radiolabel the 5' ends of the RNA with ³²P-ATP and PNK.

-

-

Protein-RNA Complex Isolation and Protein Digestion:

-

Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Excise the membrane region corresponding to the size of the FXR1-RNA complex.

-

Treat the membrane slice with Proteinase K to digest the protein, leaving the RNA fragment with a few cross-linked amino acids.

-

-

RNA Isolation and Library Preparation:

-

Extract the RNA from the membrane.

-

Ligate a 5' adapter to the RNA fragments.

-

Reverse transcribe the RNA into cDNA.

-

Amplify the cDNA by PCR.

-

-

Sequencing and Analysis:

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Align the reads to the genome to identify the RNA targets of FXR1.

-

Caption: Workflow for CLIP-seq.

Conclusion

The modular domain architecture of FXR1 underpins its diverse and critical roles in post-transcriptional gene regulation. The Tudor, KH, RGG, and coiled-coil domains each contribute unique functionalities, from recognizing specific RNA motifs and post-translational modifications to facilitating protein-protein interactions and the assembly of large regulatory complexes. A thorough understanding of these domains and their interplay is essential for elucidating the molecular mechanisms by which FXR1 controls cellular processes in both health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biology of FXR1 and explore its potential as a therapeutic target.

References

- 1. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural Studies of the Tandem Tudor Domains of Fragile X Mental Retardation Related Proteins FXR1 and FXR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR1 is an IL-19 responsive RNA binding protein that destabilizes Pro-inflammatory transcripts in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-Binding Specificity of the Human Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The FXR1 network acts as signaling scaffold for actomyosin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Functional amyloid protein FXR1 is recruited into neuronal stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional amyloid protein FXR1 is recruited into neuronal stress granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Dynamic Landscape of FXR1: A Technical Guide to its Subcellular Localization

For Immediate Release

A comprehensive technical guide detailing the subcellular localization of Fragile X-Related Protein 1 (FXR1), a key regulator of RNA metabolism. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of FXR1's distribution, the methodologies to study it, and the signaling pathways that govern its localization.

Fragile X-Related Protein 1 (FXR1) is a ubiquitously expressed RNA-binding protein that plays a critical role in various cellular processes, including myogenesis, cell cycle progression, and the DNA damage response. Its function is intricately linked to its subcellular localization, which is a dynamic process governed by cellular context, protein isoforms, and external stimuli. This technical guide synthesizes current knowledge on the subcellular distribution of FXR1, providing a crucial resource for researchers investigating its role in health and disease.

Core Concepts: A Predominantly Cytoplasmic Protein with Nuclear Shuttling Capabilities

FXR1 is primarily localized in the cytoplasm, where it associates with ribonucleoprotein (RNP) particles and polyribosomes, suggesting a significant role in the regulation of mRNA translation.[1][2] However, FXR1 is not a static resident of the cytoplasm. It actively shuttles between the nucleus and the cytoplasm, a process mediated by a nuclear localization signal (NLS) and a nuclear export signal (NES) within its sequence.[1][3] This nucleocytoplasmic transport is facilitated by the exportin CRM1/Exportin-1.[1][4]

The distribution of FXR1 is not uniform across all cell types and conditions. Isoform variations, resulting from alternative splicing, contribute to differential localization. For instance, longer isoforms of FXR1 containing exon 15 are predominantly expressed in muscle tissues and can form distinct granular structures.[3] Furthermore, certain FXR1 isoforms possess a functional nucleolar-targeting signal, leading to their accumulation in the nucleolus.

Under conditions of cellular stress, such as oxidative stress or heat shock, FXR1 can be dynamically recruited from its diffuse cytoplasmic localization into stress granules.[5] These are dense aggregates of proteins and RNAs that form in the cytoplasm to protect non-essential mRNAs and regulate their translation during stress.

Quantitative Analysis of FXR1 Subcellular Distribution

While qualitatively described as predominantly cytoplasmic, precise quantitative data on the nucleocytoplasmic ratio of FXR1 is still an active area of research. The distribution can vary based on cell type, cell cycle stage, and exposure to specific stimuli. The following table summarizes the known localization patterns of FXR1.

| Cellular Compartment | Localization Pattern | Conditions/Cell Types | Key Findings & References |

| Cytoplasm | Diffuse, granular, and associated with polyribosomes and RNP particles. Forms a cytoplasmic network with long mRNAs. | Most cell types under normal conditions. | Predominant localization. The FXR1 network acts as a signaling scaffold.[1][2][6] |

| Nucleus | Transiently localized, with some isoforms showing nucleolar accumulation. | Shuttles between nucleus and cytoplasm. | Mediated by NLS and NES sequences.[1][3] |

| Stress Granules | Recruited from the cytoplasm into distinct granules. | In response to cellular stress (e.g., oxidative stress, heat shock). | A key component of the cellular stress response.[5] |

| Cytoplasmic Granules | Forms granules containing nucleoporins. | Cell-cycle dependent, specifically in early G1 phase. | Interacts with components of the nuclear pore complex.[7][8] |

Experimental Protocols for Studying FXR1 Subcellular Localization

Accurate determination of FXR1's subcellular localization is crucial for understanding its function. The following are detailed methodologies for key experiments.

Immunofluorescence Staining of FXR1

This protocol provides a step-by-step guide for visualizing the subcellular localization of FXR1 in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)

-

Primary antibody against FXR1

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Wash cells three times with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate cells with the primary anti-FXR1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS containing 0.1% Tween-20.

-

Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS containing 0.1% Tween-20.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto glass slides using antifade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

Subcellular Fractionation for FXR1 Analysis

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to determine the relative abundance of FXR1 in each compartment by Western blotting.

Materials:

-

Cultured cells

-

PBS

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease inhibitors)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which represents the cytoplasmic fraction.

-

Wash the nuclear pellet with hypotonic lysis buffer and centrifuge again.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which represents the nuclear fraction.

-

Analyze the protein concentration of both fractions and subject equal amounts of protein to SDS-PAGE and Western blotting using an anti-FXR1 antibody.

Live-Cell Imaging of FXR1 Dynamics

This protocol enables the visualization of FXR1 translocation and dynamics in real-time.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged FXR1 (e.g., GFP-FXR1)

-

Live-cell imaging medium (e.g., phenol red-free DMEM with serum and antibiotics)

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

Stimulants for inducing FXR1 translocation (e.g., sodium arsenite for stress granule formation)

Procedure:

-

Plate cells expressing fluorescently tagged FXR1 in a glass-bottom dish suitable for live-cell imaging.

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the dish in the environmental chamber of the microscope and allow the cells to equilibrate.

-

Acquire baseline images of FXR1 localization.

-

To induce translocation, add the desired stimulus to the imaging medium.

-

Acquire time-lapse images at appropriate intervals to capture the dynamics of FXR1 movement.

-

Analyze the images to quantify changes in FXR1 localization over time.

Signaling Pathways and Logical Relationships